

Naphthol Yellow S (CAS 846-70-8): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Naphthol Yellow S

Cat. No.: B1664346

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This in-depth technical guide provides a comprehensive overview of **Naphthol Yellow S** (CAS 846-70-8) for researchers, scientists, and drug development professionals. The information presented herein is curated to offer a detailed understanding of its properties, applications, and relevant experimental protocols.

Core Properties and Specifications

Naphthol Yellow S, also known as Acid Yellow 1, is a nitro dye widely utilized in histology and various industrial applications.^[1] It is the disodium salt of 5,7-dinitro-8-hydroxynaphthalene-2-sulfonic acid.^[2]

Physicochemical Properties

Property	Value	Source(s)
CAS Number	846-70-8	[3][4][5]
Molecular Formula	C ₁₀ H ₄ N ₂ Na ₂ O ₈ S	[3][5][6]
Molecular Weight	358.19 g/mol	[3][4][5][6]
Appearance	Light yellow to yellow and light orange to orange powder.[3]	[3]
Melting Point	>300°C	[2]
Solubility	Soluble in water, slightly soluble in alcohol. Solubility in water at 0°C is 8%.	
Stability	Stable under normal conditions. Incompatible with strong oxidizing agents.[7]	[7]

Spectral Data

Spectral Property	Wavelength (nm)	Source(s)
Absorbance Peak	195	[8]
Absorbance Maxima (λ _{max})	~392 and ~428	[5]
Absorbance Maximum (λ _{max}) in Water	427-431 and 390-394	[9]
Absorbance in Histological Applications	444	[6]

Mechanism of Action and Applications

Naphthol Yellow S is an acidic dye primarily used as a stain for basic groups of proteins, forming a **Naphthol Yellow S**-protein complex under acidic conditions.[10] This electrostatic interaction allows for the visualization and quantification of proteins in various biological samples.

Its primary applications include:

- **Histology and Cytology:** It is used for staining proteins in tissue sections and cell preparations.[5] It is often used in combination with other stains, such as the Periodic acid-Schiff (PAS) stain for carbohydrates and the Feulgen stain for DNA, to provide a differential staining of cellular components.[4]
- **Microscopy:** It serves as a general stain in various microscopic techniques.[3]
- **Analytical Chemistry:** It is used as an analytical reference standard in chromatography for the determination of **Naphthol Yellow S** in foodstuffs, beverages, and wastewater.[4][11]
- **Industrial Dyes:** It is also employed in the dyeing of wool, polyamide fibers, paper, and in the formulation of printing inks and cosmetics.[10]

Experimental Protocols

Protocol 1: PAS and Naphthol Yellow S Staining for Plant Tissue

This protocol is designed for the simultaneous visualization of starch grains and proteins in plant tissues.[4]

Materials:

- Paraffin-embedded plant tissue sections
- PAS dye solution A
- PAS dye solution B
- **Naphthol Yellow S** dye solution
- Distilled water
- Absolute ethanol
- Xylene

- Neutral gum

Procedure:

- Deparaffinization and Rehydration: Dewax the paraffin sections in xylene and rehydrate through a graded series of ethanol to distilled water.
- PAS Staining (Carbohydrates):
 - Immerse the slides in PAS dye solution B for 10 minutes.
 - Rinse with three changes of pure water for 10 seconds each.
 - Immerse in PAS dye solution A (at room temperature) for 20-30 minutes in the dark.
 - Wash with running water for 5 minutes. At this stage, the cell walls and starch granules should appear purple-red under a microscope.
- **Naphthol Yellow S** Staining (Proteins):
 - Immerse the slides in the **Naphthol Yellow S** dye solution for 5 minutes.
 - Quickly wash with distilled water for 2 seconds.
- Dehydration and Mounting:
 - Rapidly dehydrate through three changes of absolute ethanol for 3 seconds, 5 seconds, and 30 seconds, respectively.
 - Clear the sections in xylene for 5 minutes.
 - Mount with neutral gum.

Expected Results:

- Starch granules: Purplish-red
- Cell walls: Purplish-red

- Proteins: Yellow

Protocol 2: General Protein Staining for Histology

This generalized protocol is based on the principle of electrostatic binding of **Naphthol Yellow S** to proteins at an acidic pH.

Materials:

- Fixed tissue sections or cell smears
- **Naphthol Yellow S** staining solution (e.g., 0.1% w/v in 1% acetic acid)
- 1% Acetic acid solution (differentiating solution)
- Distilled water
- Ethanol (graded series)
- Xylene or other clearing agent
- Mounting medium

Procedure:

- Deparaffinization and Rehydration (for tissue sections): Dewax sections in xylene and rehydrate through a graded ethanol series to distilled water. For cell smears, proceed from fixation to distilled water.
- Staining: Immerse slides in the **Naphthol Yellow S** staining solution for 5-10 minutes.
- Differentiation: Briefly rinse the slides in 1% acetic acid to remove excess stain. The duration of this step may need to be optimized based on the tissue type and desired staining intensity.
- Washing: Wash the slides in distilled water to stop the differentiation process.
- Dehydration: Dehydrate the slides through a graded series of ethanol.
- Clearing: Clear the slides in xylene or a suitable substitute.

- Mounting: Coverslip the slides using a compatible mounting medium.

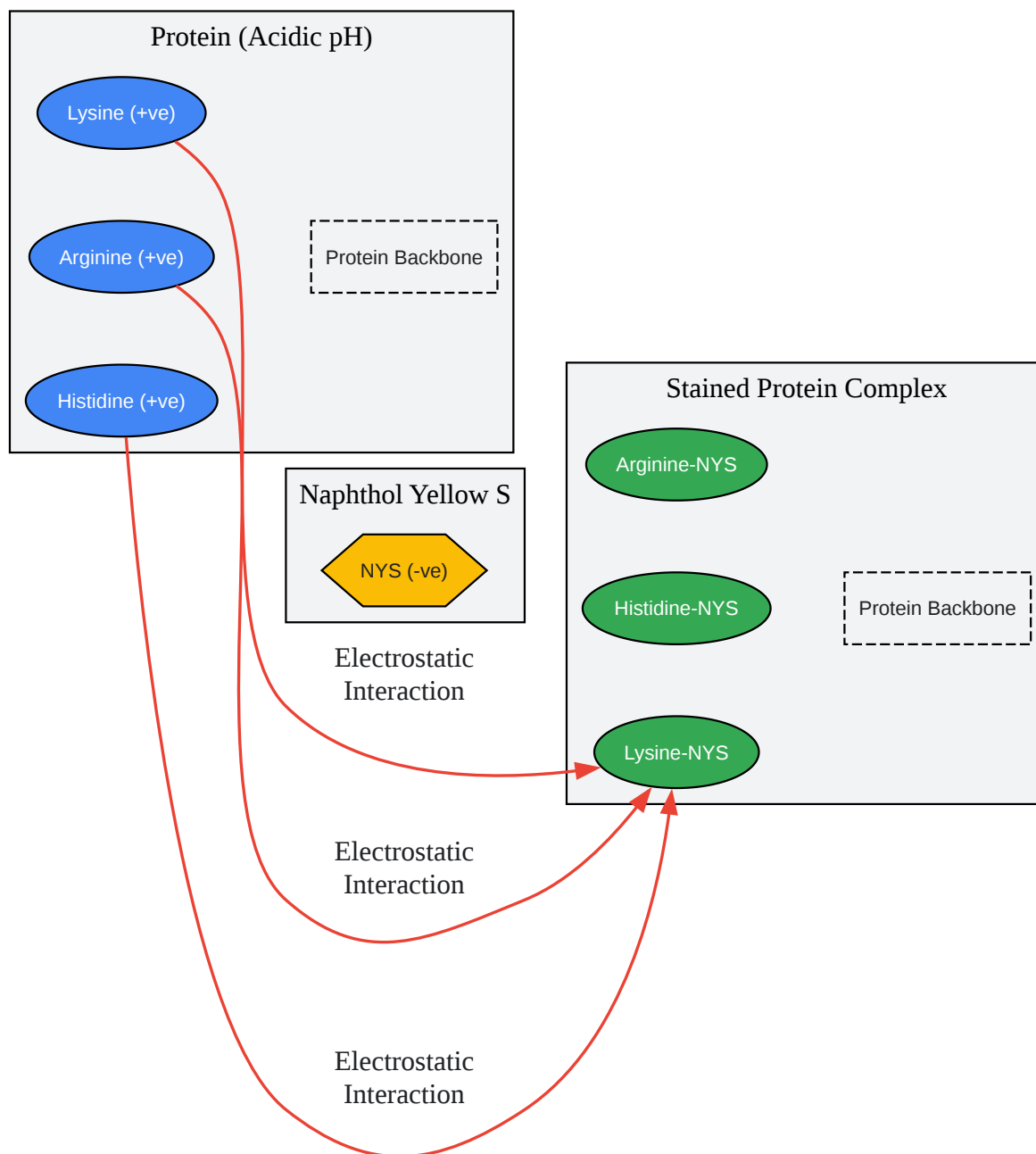
Expected Results:

- Proteins with basic groups will be stained in varying shades of yellow.

Visualizations

Mechanism of Naphthol Yellow S Protein Staining

The following diagram illustrates the electrostatic interaction between the anionic **Naphthol Yellow S** dye and the cationic basic amino acid residues of a protein at an acidic pH.

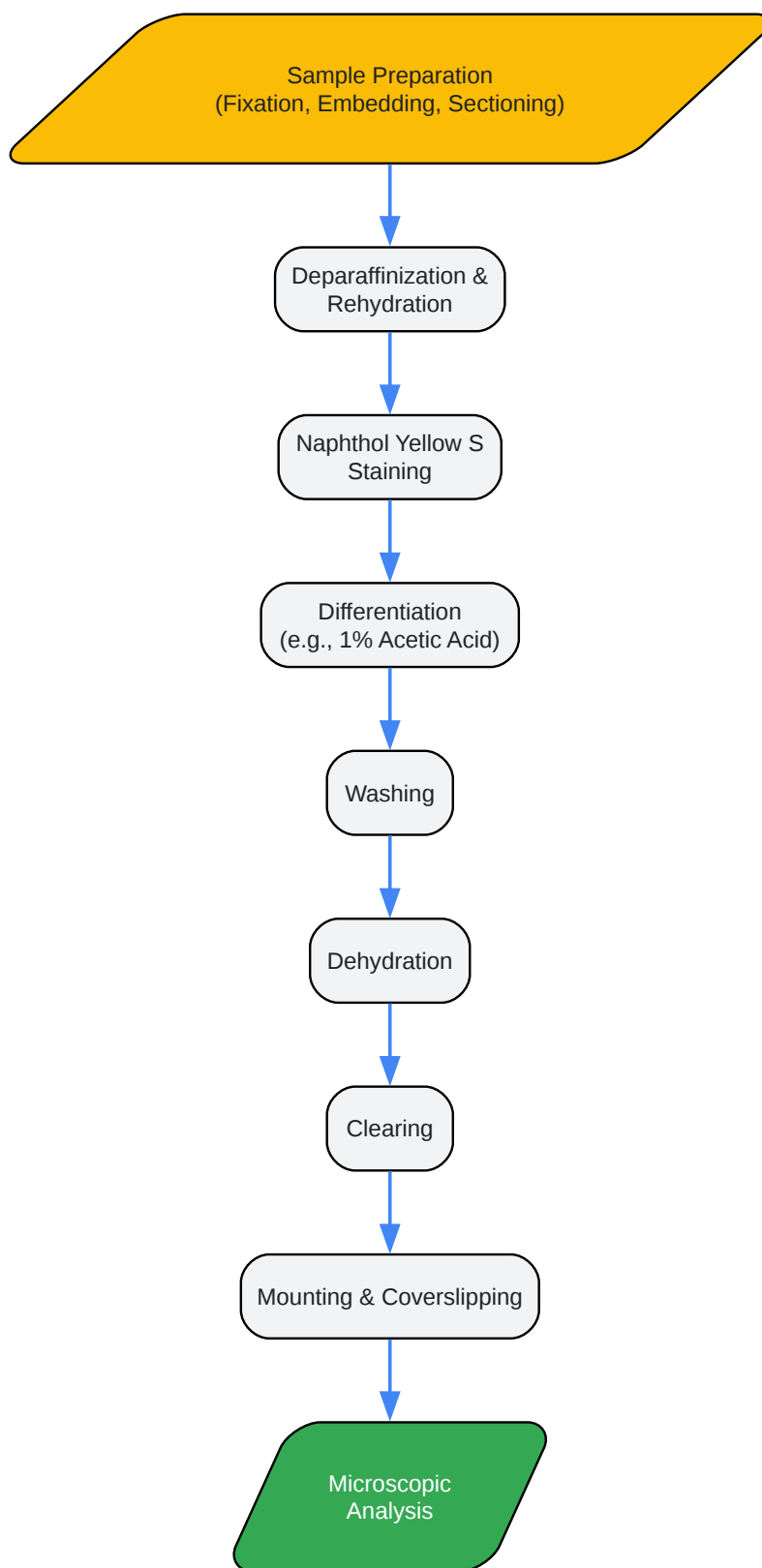


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Caption: **Naphthol Yellow S** staining mechanism.

Experimental Workflow for Histological Staining

The following diagram outlines the general workflow for staining biological samples with **Naphthol Yellow S**.



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Caption: General experimental workflow for **Naphthol Yellow S** staining.

Safety and Handling

Naphthol Yellow S should be handled in accordance with good industrial hygiene and safety practices.[12] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat, to avoid contact with skin and eyes.[12] The compound should be stored in a dry, cool, and well-ventilated place, away from heat and strong oxidizing agents.[7] [12] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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